molecular formula C16H24N2OS B1620797 N-[(Dibutylamino)thioxomethyl]-benzamide CAS No. 68141-55-9

N-[(Dibutylamino)thioxomethyl]-benzamide

Cat. No. B1620797
CAS RN: 68141-55-9
M. Wt: 292.4 g/mol
InChI Key: CRZCQVXNPTXOMF-UHFFFAOYSA-N
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Patent
US06528223B1

Procedure details

To a solution of 36.93 g (380 mmol) of potassium thiocyanate in 600 ml of acetone was added dropwise over 15 mins, 53.42 g (380 mmol) of benzoyl chloride. The resultant mixture was heated at reflux for 20 mins. To this mixture was added over 10 mins, 51.70 g (400 mmol) of dibutylamine. The mixture was stirred for 3 hrs and poured into a solution of 100 ml of concentrated HCl and 800 ml of ice. The yellow solid precipitate was collected, washed with water and recrystallized from isopropanol. The white solid was collected and dried to give 70.12 g of product (63.1% yield); mp: 90-93° C. The NMR spectrum was consistent with the proposed structure. Anal. Calcd. for C16H24N2OS: C, 65.7; H, 8.3; N, 9.6; S, 11.0. Found: C, 65.84; H, 8.25; N, 9.61; S, 10.7.
Quantity
36.93 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
53.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
51.7 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Five
Yield
63.1%

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH2:14]([NH:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH2:15][CH2:16][CH3:17].Cl>CC(C)=O>[CH2:14]([N:18]([CH2:19][CH2:20][CH2:21][CH3:22])[C:2]([NH:3][C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[S:1])[CH2:15][CH2:16][CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
36.93 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
53.42 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
51.7 g
Type
reactant
Smiles
C(CCC)NCCCC
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
800 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 mins
Duration
20 min
ADDITION
Type
ADDITION
Details
To this mixture was added over 10 mins
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The yellow solid precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol
CUSTOM
Type
CUSTOM
Details
The white solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)N(C(=S)NC(C1=CC=CC=C1)=O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 70.12 g
YIELD: PERCENTYIELD 63.1%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.